molecular formula C9H17NO B2783017 Decahydro-quinolin-4-ol CAS No. 49788-04-7

Decahydro-quinolin-4-ol

Cat. No.: B2783017
CAS No.: 49788-04-7
M. Wt: 155.241
InChI Key: MLQARXBFLAEGNM-UHFFFAOYSA-N
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Description

Decahydro-quinolin-4-ol, also known as decahydro-4-quinolinol, is a heterocyclic organic compound with the molecular formula C9H17NO. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, resulting in a saturated bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-quinolin-4-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated over a platinum catalyst to yield decahydroquinoline, which can then be further hydroxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation of the quinoline ring. The hydroxylation step may involve the use of specific oxidizing agents under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Decahydro-quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decahydro-quinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of decahydro-quinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fully hydrogenated structure combined with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQARXBFLAEGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49788-04-7
Record name decahydroquinolin-4-ol
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